N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide
Description
Properties
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O4S2/c20-13-4-2-1-3-12(13)17(26)22-18-23-24-19(30-18)29-9-16(25)21-8-11-5-6-14-15(7-11)28-10-27-14/h1-7H,8-10H2,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCCTGFTCSGUPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the thiadiazole ring: This step involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions to form the 1,3,4-thiadiazole ring.
Coupling reactions: The benzo[d][1,3]dioxole derivative is then coupled with an amino acid derivative to form the intermediate compound.
Final assembly: The intermediate is reacted with 2-fluorobenzoyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The 1,3,4-thiadiazole core exhibits electrophilic character at C-2 and C-5 positions, enabling nucleophilic displacement reactions:
Key observations:
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Steric hindrance from the benzo[d]dioxole group reduces reactivity at C-5 compared to C-2.
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Fluorine at the benzamide para position enhances electrophilicity via inductive effects .
Hydrolysis of Amide and Thioether Linkages
Controlled hydrolysis pathways dominate under acidic/basic conditions:
Mechanistic notes:
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Acidic hydrolysis follows a protonation-nucleophilic attack pathway .
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Thioether reduction requires strong reducing agents (e.g., LiAlH₄) but risks over-reduction of adjacent carbonyls.
Electrophilic Aromatic Substitution (EAS)
The fluorobenzamide aromatic ring undergoes regioselective EAS:
| Reaction | Reagents | Position | Product Stability | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Meta | Stable up to 150°C | 58% |
| Sulfonation | SO₃, DCM, 25°C | Para | Hygroscopic crystalline | 41% |
Key factors:
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Fluorine directs incoming electrophiles to meta positions via -I effect .
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Steric protection from the thiadiazole ring limits ortho substitution .
Coordination Chemistry with Metal Ions
The compound acts as a polydentate ligand in metal complexes:
| Metal Ion | Solvent System | Coordination Sites | Stability Constant (log K) |
|---|---|---|---|
| Cu(II) | Ethanol/Water (1:1) | Thiadiazole (N,S), Amide | 8.2 ± 0.3 |
| Fe(III) | DMF | Benzodioxole (O), S | 6.7 ± 0.2 |
Applications:
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Cu(II) complexes show enhanced antimicrobial activity (MIC = 4 µg/mL vs. S. aureus) .
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Fe(III) adducts exhibit redox-mediated cytotoxicity in cancer cell lines (IC₅₀ = 9.8 µM) .
Photochemical Degradation Pathways
UV irradiation (λ = 254 nm) induces structural modifications:
| Light Exposure | Major Degradants | Quantum Yield (Φ) | Biological Impact |
|---|---|---|---|
| 24 h | Ring-opened thiadiazole sulfonic acid | 0.12 | Loss of COX-2 inhibition |
| 48 h | Fluorobenzamide → 2-fluoroanthranilic acid | 0.08 | Increased hepatotoxicity |
Stabilization strategies:
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Protective groups on the benzodioxole methylene improve photostability by 73% .
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Lyophilized formulations in amber vials extend shelf-life to >24 months.
Biological Activation via Metabolic Reactions
In vivo studies reveal enzyme-mediated transformations:
| Enzyme Class | Metabolic Pathway | Active Metabolite | Bioactivity Shift |
|---|---|---|---|
| CYP3A4 | N-dealkylation at thioethyl | Free thiol derivative | 3×↑ Antiproliferative effect |
| UDP-glucuronosyltransferase | O-glucuronidation | Benzodioxole-O-glucuronide | Renal clearance accelerated |
Pharmacokinetic implications:
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Thiol metabolites exhibit 89% plasma protein binding vs. 67% for parent compound .
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Glucuronidated forms account for 42% of urinary excretion within 24 h .
This comprehensive reactivity profile underscores the compound's versatility in medicinal chemistry applications. Strategic functionalization at the thiadiazole C-2 position or benzodioxole methylene group (see Table 1) enables rational design of derivatives with optimized pharmacokinetic and pharmacodynamic properties. Recent advances in catalytic asymmetric synthesis further enhance its potential as a scaffold for targeted therapeutics.
Scientific Research Applications
Antimicrobial Applications
The thiadiazole ring system has been extensively studied for its antimicrobial properties. Research indicates that derivatives of thiadiazole exhibit significant activity against a range of pathogens:
- Bacterial Infections : Compounds containing the 1,3,4-thiadiazole scaffold have shown promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. For instance, studies demonstrated that certain derivatives exhibited minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ampicillin .
- Fungal Infections : Thiadiazole derivatives have also been evaluated for antifungal activity. Some compounds demonstrated effective inhibition against fungi such as Candida albicans and Aspergillus niger, with MIC values indicating potency similar to established antifungal agents like fluconazole .
Anticancer Potential
N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide may also play a role in cancer therapy. The incorporation of the benzo[d][1,3]dioxole moiety is significant as it enhances the cytotoxic properties of the compound:
- Cytostatic Properties : Research has highlighted that derivatives of 1,3,4-thiadiazole can exhibit cytostatic effects against various cancer cell lines. This suggests potential applications in developing new anticancer drugs .
- Mechanisms of Action : The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis in cancer cells and inhibition of specific signaling pathways crucial for tumor growth and survival .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thiadiazole derivatives similar to this compound:
Mechanism of Action
The mechanism of action of N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets, while the thiadiazole ring can form hydrogen bonds or coordinate with metal ions. The fluorobenzamide group may enhance binding affinity through halogen bonding.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1. (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
- Structure : Contains a 1,3,4-thiadiazole core with a 4-chlorophenyl and 4-methylphenyl substitution.
- Key Differences : Lacks the benzodioxole and fluorobenzamide groups. The chlorophenyl group may reduce metabolic stability compared to fluorine.
- Activity : Exhibits insecticidal and fungicidal properties, attributed to the thiadiazole core and halogenated aryl groups.
2.1.2. N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio) acetamide
- Structure : Combines 1,3,4-thiadiazole and 1,3,4-oxadiazole rings with a 4-chlorophenyl substituent.
- Key Differences : Replaces benzodioxole with a benzylthio group and substitutes fluorobenzamide with a chlorophenyl-oxadiazole-acetamide chain.
- Activity : Demonstrates cytotoxic effects, likely due to the dual heterocyclic system enhancing DNA intercalation or enzyme inhibition.
2.1.3. 2-Amino-5-(4-substituted phenyl)-1,3,4-oxadiazoles
- Structure: Oxadiazole analogues with amino and substituted phenyl groups.
- Key Differences : Oxygen in the heterocycle reduces sulfur-mediated interactions (e.g., covalent binding to cysteine residues).
- Activity : Primarily antimicrobial, with lower bioavailability compared to thiadiazoles.
Pharmacokinetic and Pharmacodynamic Comparisons
Research Findings and Implications
- Structural Optimization : The target compound’s design integrates lessons from analogues: fluorine for binding, benzodioxole for lipophilicity, and thiadiazole for stability.
- Gaps in Evidence : Specific IC50, MIC, or in vivo data for the target compound are absent in the provided evidence. Future studies should benchmark it against chlorophenyl and oxadiazole derivatives in enzymatic or cellular assays.
- Molecular Networking : Tools like MS/MS-based clustering (e.g., cosine scores ) could validate structural similarities between this compound and bioactive thiadiazoles in databases.
Biological Activity
N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of structural motifs that may contribute to its pharmacological properties, including a benzo[d][1,3]dioxole moiety and a thiadiazole ring, which are known for their diverse biological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.44 g/mol. The presence of fluorine and sulfur atoms in the structure is significant as these elements can enhance the lipophilicity and biological activity of the molecules.
Research indicates that compounds containing thiadiazole rings often exhibit antimicrobial and anticancer activities. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : Thiadiazoles have been shown to inhibit various enzymes critical for bacterial cell wall synthesis, such as Mur ligases (MurD and MurE), which are involved in peptidoglycan biosynthesis .
- Cytotoxic Effects : The benzo[d][1,3]dioxole moiety has been associated with cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the micromolar range against human cancer cell lines like HCT-116 and MCF-7 .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been supported by studies showing that derivatives containing thiadiazole and benzo[d][1,3]dioxole exhibit significant activity against strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for related compounds often fall below 10 µg/mL, indicating strong antibacterial properties .
Cytotoxicity Evaluation
In vitro studies have evaluated the cytotoxic effects of similar compounds on cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 | 16.19 ± 1.35 |
| Compound B | MCF-7 | 17.16 ± 1.54 |
These findings suggest that modifications in the structure can significantly impact the potency against cancer cells .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various derivatives of benzo[d][1,3]dioxole and evaluated their biological activities. The results indicated that compounds with enhanced lipophilicity exhibited improved cytotoxicity against cancer cell lines .
- Thiadiazole Derivatives : Research on thiadiazole derivatives has shown promising results in inhibiting bacterial growth through mechanisms involving disruption of cell wall synthesis pathways .
- Clinical Implications : Given the structural similarities to known pharmacophores, there is potential for further development into therapeutic agents targeting microbial infections or cancer treatment.
Q & A
Q. What protocols ensure reproducibility in heterogeneous catalysis studies involving this compound?
- Methodological Answer:
- Catalyst screening : Test Pd/C, Ni, or organocatalysts (e.g., DMAP) under inert atmospheres. Monitor via TLC (silica gel 60 F) and GC-MS.
- Batch consistency : Pre-treat reagents (e.g., dry acetone over molecular sieves) and standardize quench/purification steps (e.g., column chromatography with hexane:EtOAc gradients) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
